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BETA-ALANINE (1,2-13C2; 15N)

Cat. No.: B1580248
M. Wt: 97.07
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Description

Significance of Isotopic Labeling for Unraveling Metabolic Pathways and Fluxes

Isotopic labeling is crucial for deciphering the intricate network of biochemical reactions that constitute metabolism. When a labeled substrate like BETA-ALANINE (B559535) (1,2-13C2; 15N) is introduced into a biological system, it follows the same metabolic routes as its unlabeled counterpart. sigmaaldrich.com Beta-alanine is a non-essential amino acid primarily known as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissue. cymitquimica.comresearchgate.net Carnosine plays a significant role in pH buffering within muscles, among other physiological functions. cymitquimica.comyoutube.com

By using the isotopically labeled BETA-ALANINE (1,2-13C2; 15N), researchers can precisely track its uptake by cells and its subsequent incorporation into carnosine. researchgate.netwikipathways.org Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can distinguish between the 'heavy' labeled molecules and the 'light' unlabeled ones. nih.govuu.nl This allows for the quantitative measurement of the rate of carnosine synthesis and degradation. Furthermore, it helps to elucidate the metabolic flux, which is the rate of turnover of metabolites through a specific pathway. creative-proteomics.com This provides invaluable insights into how metabolism is regulated and how it responds to various stimuli, from exercise to disease states. creative-proteomics.comphysiology.org

Rationale for Utilizing ¹³C and ¹⁵N Multilabeling in Metabolic and Proteomic Studies

The use of multiple stable isotopes, such as ¹³C and ¹⁵N, in a single tracer molecule like BETA-ALANINE (1,2-13C2; 15N) provides a more comprehensive picture of metabolic processes. This dual-labeling strategy allows for the simultaneous tracking of both the carbon backbone and the nitrogen-containing amino group of the molecule. embopress.org

In metabolic studies, this is particularly advantageous. For instance, when BETA-ALANINE (1,2-13C2; 15N) is used to study carnosine biosynthesis, the ¹⁵N tracks the amino group's transfer, while the ¹³C atoms on the carbon backbone can be followed as the molecule is built into the dipeptide. embopress.orgresearchgate.net This dual-tracing capability enhances the precision of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of intracellular reactions. creative-proteomics.comembopress.org

In the field of proteomics, which is the large-scale study of proteins, multilabeled amino acids are fundamental to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While beta-alanine is a non-proteogenic amino acid (not incorporated into proteins during translation), labeled precursors are central to quantitative proteomics. nih.gov The principles of multilabeling are critical here. For instance, in some advanced proteomics techniques, labeled compounds like BETA-ALANINE (1,2-13C2; 15N) are used to synthesize isobaric tags—chemical labels that allow for the simultaneous quantification of proteins from multiple samples in a single mass spectrometry experiment. nih.gov The distinct mass shifts caused by the ¹³C and ¹⁵N isotopes enable the differentiation and quantification of peptides from different experimental conditions, providing robust and accurate data on protein expression changes. nih.govbham.ac.uk The combination of ¹³C and ¹⁵N labels provides a clearer signal and more reliable quantification compared to single-label approaches. embopress.org

Below is a table detailing the key properties of the BETA-ALANINE (1,2-13C2; 15N) compound.

PropertyValue
Chemical Formula H₂¹⁵NCH₂¹³CH₂¹³COOH
Molecular Weight 92.07 g/mol
Isotopic Enrichment 99 atom % ¹³C; 98 atom % ¹⁵N
Mass Shift M+3
Primary Applications Metabolism, Metabolomics, Proteomics, Biomolecular NMR

A study on the development of novel isobaric tags for proteomics utilized various isotopologues of beta-alanine, including BETA-ALANINE (1,2-13C2; 15N), to synthesize these quantitative tools. nih.gov The research highlights how different combinations of stable isotopes create a set of tags with distinct masses, enabling multiplexed analysis. The data generated in such an experiment would involve measuring the relative intensity of reporter ions in a mass spectrometer, as illustrated in the conceptual table below.

Isobaric Tag ChannelBeta-Alanine Isotopologue UsedTheoretical MassRelative Protein Abundance (Example)
Channel 1Beta-Alanine (unlabeled)X1.0
Channel 2¹⁵N-Beta-AlanineX+11.5
Channel 31,2-¹³C₂; ¹⁵N-Beta-AlanineX+32.0
Channel 4¹³C₃-Beta-AlanineX+30.8

This table is a conceptual representation based on the principles described in proteomics research and does not represent actual experimental data.

Historical Context of Stable Isotope Applications in Biochemistry

The use of isotopes as tracers in biological research dates back to the 1930s. The pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg revolutionized biochemistry. plos.org They initially used deuterium (B1214612) (²H), a stable isotope of hydrogen, to label fatty acids and demonstrate the dynamic state of body constituents—showing that fats were constantly being stored, broken down, and replaced.

This was soon followed by the use of ¹⁵N, a stable isotope of nitrogen, which became available thanks to the work of Harold Urey. plos.org Schoenheimer's group used ¹⁵N-labeled amino acids to prove that proteins in the body are also in a constant state of synthesis and degradation. This discovery overturned the prevailing view that proteins were static structural components of the body. plos.org These early experiments laid the groundwork for modern metabolomics and proteomics by establishing stable isotopes as a safe and effective way to study the intricate and dynamic processes of life at the molecular level. The development of mass spectrometry and NMR spectroscopy as analytical tools was intrinsically linked to the progress of these tracer studies, enabling the precise detection and quantification of the labeled molecules. nih.govplos.org

Properties

Molecular Weight

97.07

Purity

98%

Origin of Product

United States

Isotopic Characteristics and Synthesis of Beta Alanine 1,2 ¹³c₂; ¹⁵n

Structural Specificity of 1,2-¹³C₂ and ¹⁵N Labeling in Beta-Alanine (B559535)

The utility of BETA-ALANINE (1,2-¹³C₂; ¹⁵N) as a tracer is defined by the precise and known locations of its isotopic labels. The nomenclature itself specifies the exact sites of isotopic enrichment within the 3-aminopropanoic acid structure.

The beta-alanine molecule consists of a three-carbon backbone. Following standard chemical nomenclature, the carboxyl carbon (of the -COOH group) is designated as C1, the adjacent carbon as C2 (or the alpha-carbon), and the carbon bonded to the amino group as C3 (or the beta-carbon). However, in the context of this specific labeled compound as provided by manufacturers, the labeling refers to the two carbons of the ethylamine (B1201723) moiety. The molecular formula is often represented as H₂NCH₂CH₂*COOH, where the asterisks denote the positions of isotopic labels. isotope.com

In BETA-ALANINE (1,2-¹³C₂; ¹⁵N), the labeling is as follows:

¹⁵N: The single nitrogen atom in the amino group (-NH₂) is replaced with its heavy isotope, ¹⁵N.

1,2-¹³C₂: The two carbon atoms adjacent to the nitrogen atom are replaced with the heavy isotope ¹³C. This corresponds to the C2 and C3 positions in the standard IUPAC naming of 3-aminopropanoic acid.

This specific labeling pattern creates a distinct mass shift and unique NMR signature, which makes it an unambiguous tracer in complex biological matrices. It is used in applications such as metabolic flux analysis, MS/MS standards, and proteomics. isotope.com

Isotope Position in Beta-Alanine Purpose of Labeling
¹⁵NAmino Group (-N H₂)Enables tracking of nitrogen metabolism and serves as a key label for NMR and Mass Spectrometry. pubcompare.ai
¹³CCarbon-1 (adjacent to N)Provides a stable isotope marker for tracing the carbon backbone in metabolic pathways.
¹³CCarbon-2 (adjacent to C1)Together with the other labels, creates a unique mass signature for high-precision quantification. nih.gov

Methodologies for the Chemical Synthesis of Site-Directed Isotopic Labels

The synthesis of isotopically labeled compounds like BETA-ALANINE (1,2-¹³C₂; ¹⁵N) requires multi-step chemical processes that allow for the introduction of isotopes at specific molecular positions. While the proprietary methods of specific manufacturers are not public, the general principles of organic synthesis provide a framework for how such site-directed labeling is achieved.

Chemical synthesis is the predominant method for producing stable isotope-labeled amino acids with high isotopic purity. chempep.com These syntheses often start with simple, commercially available labeled precursors. For instance, a synthetic route might be designed to build the beta-alanine backbone using starting materials already enriched with ¹³C and ¹⁵N.

A representative example of site-specific carbon isotope introduction is the synthesis of β-[¹³C]cyano-ʟ-alanine, which starts from ʟ-serine. scispace.com In this process, a crucial step involves cyanation using potassium cyanide enriched with ¹³C (K¹³CN). This reaction specifically introduces the ¹³C isotope at the desired position. scispace.com Subsequent chemical modifications convert the cyano group and other functional groups to yield the final labeled amino acid. scispace.com

To create a multiply-labeled compound like BETA-ALANINE (1,2-¹³C₂; ¹⁵N), the synthesis would be significantly more complex, likely involving:

Starting with a ¹⁵N-labeled precursor , such as a ¹⁵N-ammonia or another simple amine.

Building the carbon chain using ¹³C-enriched building blocks, for example, a two-carbon synthon where both carbons are ¹³C.

A series of protection-deprotection steps for the amino and carboxyl functional groups to ensure that reactions occur only at the intended sites.

Purification at each step to isolate the desired intermediate and ensure the final product's chemical purity.

Enzymatic synthesis can also be employed, sometimes in an automated fashion, to produce labeled amino acids. nih.gov These methods use immobilized enzymes to catalyze specific reactions, such as the conversion of labeled intermediates into the final amino acid product. nih.gov While powerful, chemical synthesis often provides greater flexibility and control for producing complex, multi-labeled patterns.

Considerations for Isotopic Purity and Enrichment in Tracer Compounds

For a labeled compound to be effective as a tracer, its purity and the level of isotopic enrichment must be high and well-characterized. Several key parameters are critical for researchers using these compounds. chempep.com

Isotopic Enrichment: This refers to the abundance of the stable isotope at a specific position, expressed as a percentage. For BETA-ALANINE (1,2-¹³C₂; ¹⁵N), vendors typically specify enrichment levels for each isotope, for example, ¹³C at 99% and ¹⁵N at 98%. isotope.com This high level of enrichment is crucial for generating a strong signal that can be distinguished from the natural abundance of these isotopes. nih.gov

Chemical Purity: This is the percentage of the material that is the desired chemical compound (beta-alanine), irrespective of its isotopic composition. High chemical purity (typically >98%) is necessary to ensure that any observed biological effects are due to the compound of interest and not to chemical contaminants. isotope.comisotope.com

Isotopic Purity: This relates to the correctness of the labeling pattern. It ensures that the isotopes are located at the specified positions and minimizes the presence of molecules with incorrect or scrambled labels. chempep.com

The quantification of isotopic enrichment in biological samples is typically expressed in one of several ways nih.gov:

Tracer-to-Tracee Ratio (TTR): The molar ratio of the labeled molecule (tracer) to the unlabeled molecule (tracee).

Mole Percent Excess (MPE) or Atom Percent Excess (APE): The percentage of labeled molecules or atoms relative to the total pool (labeled + unlabeled).

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying these parameters. MS separates molecules based on their mass-to-charge ratio, allowing for the clear differentiation of the labeled compound from its unlabeled counterpart. nih.gov NMR can provide detailed structural information, confirming the precise location of the ¹³C and ¹⁵N atoms within the molecule. pubcompare.ai

Parameter Description Typical Value Importance
Isotopic Enrichment The percentage of atoms at a specific position that are the heavy isotope.>98% for ¹⁵N, >99% for ¹³C isotope.comMaximizes signal-to-noise ratio over natural abundance background. mdpi.com
Chemical Purity The percentage of the product that is the correct chemical compound.>98% isotope.comPrevents interference from chemical impurities in experimental results.
Isotopic Purity The degree to which the isotopic label is confined to the specified position(s).High (specified by manufacturer)Ensures that the metabolic fate being traced corresponds to the intended molecular site. chempep.com
Natural Abundance The low-level presence of heavy isotopes in nature (¹³C ≈ 1.1%, ¹⁵N ≈ 0.37%).N/AMust be corrected for in quantitative mass spectrometry analysis to accurately determine tracer enrichment. nih.govmdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Labeled Beta Alanine and Its Metabolites

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity, selectivity, and ability to differentiate molecules based on their mass-to-charge ratio. The incorporation of ¹³C and ¹⁵N isotopes into the beta-alanine (B559535) molecule imparts a specific mass shift, enabling its distinction from the endogenous, unlabeled counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Labeling Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing the labeling patterns of volatile and thermally stable metabolites. For non-volatile compounds like beta-alanine, chemical derivatization is a necessary prerequisite to increase volatility. ucdavis.eduucdavis.edu This process converts the amino acid into a less polar and more volatile derivative suitable for GC analysis. ucdavis.edu

The analytical workflow involves the separation of the derivatized beta-alanine and its metabolites on a GC column, followed by ionization and detection in the mass spectrometer. rwth-aachen.de The mass spectrum reveals the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic enrichment in the molecule. nih.govnih.gov By analyzing the mass shifts in specific fragments, researchers can deduce the position and extent of isotope incorporation, providing insights into metabolic pathways. nih.gov For instance, the analysis of proteinogenic amino acids via GC-MS after hydrolysis is a common method in ¹³C-Metabolic Flux Analysis (MFA). rwth-aachen.de

Table 1: GC-MS Analysis Workflow for Labeled Beta-Alanine

StepDescriptionPurpose
Sample PreparationExtraction of metabolites from biological matrix (e.g., cells, tissue).Isolate target analytes from complex mixtures.
DerivatizationChemical modification (e.g., silylation with TMS) to increase volatility. nih.govMake beta-alanine and its metabolites suitable for GC separation.
GC SeparationInjection into a gas chromatograph with a specific column and temperature program. ucdavis.eduSeparate different metabolites based on their boiling points and interaction with the column.
MS DetectionIonization of separated compounds (e.g., by electron ionization) and analysis of mass fragments. rwth-aachen.deDetect and quantify the abundance of different mass isotopomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of non-volatile and polar compounds like beta-alanine directly from complex biological fluids with minimal sample preparation. nih.govchromforum.org This technique couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netmdpi.com

In an LC-MS/MS experiment, the labeled beta-alanine is first separated from other molecules in the sample by an LC column. The eluted compound is then ionized (e.g., via electrospray ionization) and enters the first mass analyzer (Q1), which selects the specific mass of the labeled beta-alanine ion (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantifying the labeled compound even in intricate matrices. nih.gov

High-Resolution Mass Spectrometry for Isotopomer Distribution Analysis

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. mdpi.comnih.gov This capability is essential for resolving and accurately quantifying mass isotopomers—molecules that differ only in the number of isotopic labels they contain. nih.gov

The high resolving power of HRMS allows for the clear separation of isotopic peaks that may overlap in lower-resolution instruments. This precision is critical for metabolic flux analysis, where the complete and accurate distribution of isotopomers in a metabolite pool must be determined. nih.gov For BETA-ALANINE (1,2-¹³C₂; ¹⁵N), HRMS can distinguish the M+0 (unlabeled), M+1, M+2, and M+3 isotopologues, providing a detailed picture of its metabolic fate. nih.gov The use of stable isotopes like ¹³C and ¹⁵N is preferred over deuterium (B1214612) because of their chemical stability, which ensures the label remains fixed throughout the analytical process. thermofisher.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of metabolites. nih.govexlibrisgroup.com The principle of IDMS involves adding a known amount of an isotopically labeled internal standard—in this case, BETA-ALANINE (1,2-¹³C₂; ¹⁵N)—to a sample before processing. researchgate.net

This labeled standard is chemically identical to the endogenous, unlabeled analyte and thus behaves identically during sample extraction, derivatization, and ionization. nih.gov Any sample loss or variation in ionization efficiency will affect both the labeled standard and the unlabeled analyte equally. By measuring the ratio of the mass spectrometric signal of the unlabeled beta-alanine to the labeled internal standard, one can calculate the exact concentration of the endogenous beta-alanine in the original sample. nih.govacs.org This approach effectively corrects for matrix effects and procedural inconsistencies, leading to highly reliable quantification. thermofisher.com

Principles of Mass Isotopomer Distribution Analysis (MIDA) and Multivariate Mass Isotopomer Distributions (MMIDs)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful mathematical technique used in metabolic flux studies to determine the isotopic enrichment of a precursor pool from the mass isotopomer distribution of a product molecule. nih.govnih.gov The technique relies on the principles of probability and combinatorial analysis. nih.gov By administering a labeled precursor and measuring the resulting distribution of mass isotopomers (M+0, M+1, M+2, etc.) in a newly synthesized product polymer, MIDA can calculate the isotopic enrichment of the immediate precursor subunit pool from which the product was made. nih.govdocumentsdelivered.com

This method is crucial for understanding metabolic pathways, as it provides a way to determine the "true" precursor enrichment, accounting for any dilution of the isotopic label by endogenous unlabeled sources. nih.gov The analysis of mass isotopomer distributions of cellular metabolites is a key tool for metabolic engineering and studying diseases. nih.gov While MIDA is a foundational concept, advanced computational approaches may also consider multivariate mass isotopomer distributions (MMIDs) to handle more complex metabolic networks and data from tandem mass spectrometry, which provides positional isotopic information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and position of isotopic labels within a molecule. nih.govmdpi.com Unlike mass spectrometry, which measures mass, NMR detects the specific nuclei (e.g., ¹³C, ¹⁵N) based on their magnetic properties. acs.org

For BETA-ALANINE (1,2-¹³C₂; ¹⁵N), NMR can unequivocally confirm the location of the ¹³C labels at the C1 and C2 positions and the ¹⁵N label on the nitrogen atom. Techniques such as ¹³C NMR and ¹⁵N NMR provide direct signals from the labeled atoms. nih.govnih.gov More advanced multi-dimensional NMR experiments, like Heteronuclear Single Quantum Coherence (HSQC), can correlate the signals of the ¹³C and ¹⁵N nuclei with their attached protons, providing a comprehensive map of the isotopic labeling pattern. nih.gov This positional information is highly complementary to MS data and is invaluable for elucidating complex metabolic transformations. nih.gov While NMR generally has lower sensitivity than MS, isotope labeling significantly enhances the signal, making it a robust tool for flux analysis. nih.gov

Table 2: Comparison of NMR Chemical Shifts for Beta-Alanine Carbons

Carbon AtomTypical ¹³C Chemical Shift (ppm)
C1 (Carboxyl)~178-182
C2~30-35
C3 (α-carbon)~38-42

Note: Chemical shifts are approximate and can vary based on solvent and pH. Data inferred from public spectral databases for unlabeled beta-alanine. chemicalbook.comhmdb.ca The presence of ¹³C labels at the C1 and C2 positions in BETA-ALANINE (1,2-¹³C₂; ¹⁵N) would result in strong signals in these regions in a ¹³C NMR spectrum.

¹³C NMR Spectroscopy for Carbon Flux Profiling

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for tracing the path of carbon atoms from isotopically labeled substrates through metabolic networks. nih.gov When BETA-ALANINE (1,2-13C2; 15N) is introduced into a biological system, the ¹³C labels on the first and second carbon atoms allow for the precise tracking of the beta-alanine carbon skeleton as it is metabolized. nih.gov This enables researchers to map the metabolic fate of the compound.

The analysis of ¹³C-¹³C spin-spin coupling patterns within the NMR spectra of resulting metabolites provides crucial information regarding the preservation of carbon-carbon bonds from the original labeled molecule. For instance, the incorporation of the labeled carbons from beta-alanine into dipeptides such as carnosine and anserine (B1665513) can be effectively monitored, offering insights into their biosynthesis and turnover rates. The relative signal intensities from both labeled and unlabeled carbons facilitate the quantification of beta-alanine's contribution to these metabolic pools.

Key Research Findings from ¹³C NMR Studies:

Metabolic Fate Mapping: Studies employing ¹³C-labeled beta-alanine have successfully traced its conversion into other metabolites. The specific location of the ¹³C label in downstream products reveals the enzymatic reactions that have taken place.

Quantification of Metabolic Flux: By analyzing the enrichment of ¹³C in various metabolites over time, researchers can accurately calculate the rates (fluxes) of the metabolic pathways involving beta-alanine. embopress.org

Identification of Novel Pathways: The detection of ¹³C labels in unexpected metabolites can lead to the discovery of previously unknown or alternative metabolic routes for beta-alanine.

MetaboliteLabeled Carbon PositionTypical ¹³C Chemical Shift (ppm)
BETA-ALANINE (1,2-13C2; 15N) C1 (Carboxyl)~175-180
C2 (Alpha-carbon)~35-40
Carnosine Beta-alanyl C1~173-178
Beta-alanyl C2~34-39
Anserine Beta-alanyl C1~172-177
Beta-alanyl C2~33-38

¹⁵N NMR Spectroscopy for Nitrogen Metabolism Studies

Complementing ¹³C NMR, ¹⁵N NMR spectroscopy focuses on tracking the fate of the nitrogen atom from the labeled beta-alanine. The ¹⁵N label in BETA-ALANINE (1,2-13C2; 15N) is instrumental in investigating nitrogen flux and the pathways of nitrogen assimilation and transfer. nih.govnih.gov

This technique is particularly valuable for studying the synthesis of nitrogen-containing compounds derived from beta-alanine, such as imidazole-containing dipeptides. By observing the incorporation of ¹⁵N into these molecules, researchers can elucidate the specific contributions of beta-alanine to the cellular nitrogen pools. The chemical shift of the ¹⁵N nucleus in an NMR spectrum is influenced by its chemical environment, which provides structural information about the newly synthesized molecules. nih.govnih.gov

Key Research Findings from ¹⁵N NMR Studies:

Nitrogen Source Determination: ¹⁵N NMR can confirm that beta-alanine serves as a direct nitrogen donor for the synthesis of specific metabolites. nih.gov

Transamination and Deamination Reactions: The transfer or removal of the ¹⁵N label can be monitored to study the activity of aminotransferases and deaminases involved in the catabolism of beta-alanine.

Turnover Rates of Nitrogenous Compounds: Similar to carbon flux analysis, ¹⁵N labeling can be utilized to determine the synthesis and degradation rates of nitrogen-containing molecules, including proteins and peptides. nih.gov

Multi-dimensional Heteronuclear NMR (e.g., ¹H-¹³C, ¹H-¹⁵N) for Molecular Structure and Dynamics

Multi-dimensional heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous identification and characterization of labeled metabolites. These experiments establish correlations between the chemical shifts of protons and those of directly bonded or long-range coupled heteronuclei like ¹³C and ¹⁵N.

For a molecule such as BETA-ALANINE (1,2-13C2; 15N), a ¹H-¹³C HSQC spectrum reveals correlations between the protons on the labeled carbons and the carbons themselves, thereby confirming the label positions. Similarly, a ¹H-¹⁵N HSQC spectrum correlates the amine proton with the ¹⁵N nucleus. These techniques are invaluable for resolving the spectral overlap that is often present in complex biological samples and for confirming the chemical identity of newly formed labeled products. utoronto.ca Furthermore, these methods can offer insights into molecular dynamics by analyzing relaxation parameters.

Key Applications of Multi-dimensional NMR:

Unambiguous Metabolite Identification: Correlation spectra provide a unique "fingerprint" for each labeled molecule, enabling confident identification even within complex mixtures.

Structural Elucidation of Novel Metabolites: For unknown metabolites that contain the isotopic labels, multi-dimensional NMR is crucial for determining their complete chemical structure.

Conformational and Dynamic Studies: These techniques can be employed to investigate how isotopic labeling may influence the structure and flexibility of biomolecules.

Applications of Isotopic Labeling in Biomolecular NMR for Proteins and Peptides

Isotopic labeling with amino acids like BETA-ALANINE (1,2-13C2; 15N) is a foundational element of modern biomolecular NMR studies of proteins and peptides. google.comportlandpress.comsigmaaldrich.com Although beta-alanine is a non-proteinogenic amino acid, it is a crucial component of dipeptides such as carnosine and anserine, which have significant physiological functions. The principles of isotopic labeling in this context are directly applicable to the study of these peptides.

Through the incorporation of ¹³C and ¹⁵N labels, researchers can significantly improve the sensitivity and resolution of NMR experiments aimed at determining the three-dimensional structure and dynamics of these peptides. sigmaaldrich.com For instance, ¹⁵N-labeling enables the use of ¹H-¹⁵N HSQC, which generates a spectrum where each peak corresponds to a specific nitrogen-hydrogen bond, effectively creating a map of the peptide backbone. whiterose.ac.uk ¹³C-labeling is vital for triple-resonance experiments (e.g., HNCA, HN(CO)CA) used to assign the resonances of the protein or peptide backbone and side chains, a critical initial step in structure determination. utoronto.ca

Impact of Isotopic Labeling on Protein and Peptide NMR:

Facilitates Resonance Assignment: Isotopic labels are essential for the sequential assignment of resonances in larger peptides and small proteins. ligsciss.com

Enables Structure Determination: A wide array of multi-dimensional NMR experiments that depend on ¹³C and ¹⁵N labeling are used to generate the distance and angular restraints required to calculate high-resolution 3D structures. ligsciss.comnih.gov

Probes Molecular Dynamics: Isotope-based relaxation experiments provide valuable information on the flexibility and motion of the peptide backbone and side chains across a broad range of timescales. utoronto.ca

Integration of MS and NMR Data for Comprehensive Isotopic Tracing

The combination of Mass Spectrometry (MS) and NMR spectroscopy provides a synergistic approach for comprehensive isotopic tracing studies. While NMR offers detailed information about the specific location of isotopic labels within a molecule and is non-destructive, MS provides superior sensitivity for the detection and quantification of low-abundance metabolites. researchgate.net

MS can rapidly screen for the presence of labeled compounds in a complex biological extract by identifying mass shifts that correspond to the incorporation of ¹³C and ¹⁵N. For example, the mass of BETA-ALANINE (1,2-13C2; 15N) will be three units higher than its unlabeled counterpart. Tandem MS (MS/MS) can then be used to fragment the labeled ions, which provides clues about the location of the labels.

This initial MS-based screening can guide more focused NMR analyses. Once labeled metabolites are identified by MS, NMR can be employed to definitively determine the precise intramolecular position of the isotopes, a task that is often not feasible with MS alone. researchgate.net This integrated methodology allows for a more complete and accurate depiction of metabolic pathways and fluxes.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Isotopologue Resolution Can distinguish isotopologues by massCan determine the precise position of labels
Structural Information Limited to fragmentation patternsDetailed 3D structure and dynamics
Sample Throughput HighLow
Quantification Relative and absolute quantificationExcellent for determining isotopic enrichment
In vivo/In situ capability LimitedPossible with specialized equipment

By leveraging the high sensitivity of MS to identify and quantify labeled metabolites and the unparalleled ability of NMR to elucidate the exact location of isotopic labels, researchers can achieve a comprehensive understanding of the metabolic fate of BETA-ALANINE (1,2-13C2; 15N).

Applications of Beta Alanine 1,2 ¹³c₂; ¹⁵n in Metabolic Flux Analysis Mfa

Elucidation of Specific Metabolic Pathways Involving Beta-Alanine (B559535)

The unique labeling pattern of BETA-ALANINE (1,2-¹³C₂; ¹⁵N) makes it an exceptional tracer for elucidating the specific contributions of beta-alanine to several interconnected metabolic pathways. By monitoring the incorporation of the ¹³C₂ backbone and the ¹⁵N amine group into subsequent products, researchers can map the flow of these atoms and quantify the activity of the involved pathways.

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissues. nih.govgoogle.com The synthesis is catalyzed by carnosine synthetase, which joins beta-alanine and L-histidine in an ATP-dependent reaction. researchgate.netcnr.it Using BETA-ALANINE (1,2-¹³C₂; ¹⁵N) as a tracer allows for the direct measurement of the rate of carnosine synthesis.

When introduced into an experimental model, the labeled beta-alanine is incorporated into carnosine, resulting in a carnosine molecule with a mass increase of three units (+3). By measuring the rate of appearance of this labeled carnosine using mass spectrometry, the absolute flux through the carnosine biosynthesis pathway can be determined. Furthermore, by observing the decay of the labeled carnosine pool over time after the tracer is removed (a "pulse-chase" experiment), the turnover rate, or degradation, of carnosine can be quantified. These studies provide critical data on how conditions like exercise or disease states affect carnosine homeostasis. nih.gov

Table 1: Illustrative Data from a Tracer Study on Carnosine Synthesis
Time Point (hours)Labeled Beta-Alanine Enrichment (%)Labeled Carnosine (M+3) Enrichment (%)Calculated Synthesis Flux (nmol/mg protein/hr)
099.00.0-
275.48.25.1
458.115.85.0
835.228.94.9
1221.938.54.8

Under normal physiological conditions, beta-alanine that is not used for synthesis can be metabolized. google.com One major route is transamination, where the ¹⁵N-labeled amino group is transferred to an alpha-keto acid (like pyruvate (B1213749) or α-ketoglutarate), forming a new amino acid (like L-alanine or glutamate) and leaving behind malonate semialdehyde. The subsequent fate of the ¹³C₂-labeled carbon skeleton, which is typically oxidized to acetic acid and enters central carbon metabolism, can also be tracked. google.com

By monitoring the appearance of the ¹⁵N label in the cellular pools of other amino acids, the activity of beta-alanine aminotransferases can be quantified. This provides insight into the nitrogen-sparing roles of beta-alanine and its contribution to the broader amino acid pool.

Beta-alanine is an essential component of pantothenic acid (Vitamin B5), which is a precursor for the biosynthesis of Coenzyme A (CoA). eujournal.org The synthesis involves the ATP-dependent condensation of beta-alanine with pantoate, a reaction catalyzed by pantothenate synthetase. nih.govresearchgate.net

Using BETA-ALANINE (1,2-¹³C₂; ¹⁵N) allows researchers to trace its incorporation into both pantothenic acid and the subsequent, much larger, CoA molecule. eujournal.org The presence of the full ¹³C₂¹⁵N label in the pantothenate moiety of CoA provides definitive proof of the pathway's activity. Recent studies in bacteria have shown a fascinating cycle where externally supplied pantothenate is first degraded to pantoate and beta-alanine, which is then re-incorporated into CoA. ethz.chnih.gov A tracer like BETA-ALANINE (1,2-¹³C₂; ¹⁵N) is ideal for quantifying the flux through this degradation and re-synthesis pathway versus the direct utilization of endogenously synthesized beta-alanine.

In many organisms, the primary route for endogenous beta-alanine synthesis is through the degradation of pyrimidine (B1678525) bases, specifically the catabolism of uracil (B121893). bio-rad.comnih.govnih.gov This pathway involves the conversion of uracil to dihydrouracil, then to N-carbamoyl-beta-alanine, and finally to beta-alanine, CO₂, and ammonia. nih.gov

While BETA-ALANINE (1,2-¹³C₂; ¹⁵N) is used to trace the fate of beta-alanine, it can also be used in conjunction with other tracers (e.g., ¹⁵N-labeled uracil) to dissect the relative contributions of different sources to the total cellular beta-alanine pool. By comparing the isotopic enrichment of beta-alanine derived from labeled uracil with the dilution of the exogenously supplied BETA-ALANINE (1,2-¹³C₂; ¹⁵N) pool, researchers can quantify the flux from pyrimidine catabolism versus uptake from the environment. This is crucial for understanding pyrimidine homeostasis and its role in supplying precursors for CoA and carnosine synthesis. nih.gov

Quantitative Flux Analysis in Cellular Systems

In cellular systems, such as microbial or mammalian cell cultures, BETA-ALANINE (1,2-¹³C₂; ¹⁵N) enables precise quantitative flux analysis. nih.gov After introducing the tracer and allowing the system to reach an isotopic steady state, metabolites are extracted and their mass isotopomer distributions (MIDs) are measured by mass spectrometry. escholarship.org This data, which reflects the proportion of molecules with different numbers of heavy isotopes, is then fed into computational models.

These models, which contain the known biochemical reaction network, use the MIDs to calculate absolute flux values (e.g., in units of nmol/10⁶ cells/hour) for each reaction involving beta-alanine. This approach allows for a systems-level understanding of beta-alanine metabolism, revealing how metabolic fluxes are redirected in response to genetic modifications or changing environmental conditions. For instance, such analysis can quantify the partitioning of beta-alanine between carnosine synthesis and CoA synthesis.

Table 2: Example of Quantitative Flux Data in a Cellular Model
Metabolic PathwayControl Condition Flux (Relative Units)Treated Condition Flux (Relative Units)Fold Change
Beta-Alanine Uptake100.0 ± 5.2145.3 ± 8.11.45
Flux to Carnosine Synthesis65.1 ± 3.9102.7 ± 6.31.58
Flux to CoA Synthesis28.7 ± 2.130.1 ± 2.51.05
Flux to Degradation/Transamination6.2 ± 1.112.5 ± 1.92.02

Application in In Vivo Animal Models for Systemic Metabolism Studies

Extending these tracer studies to in vivo animal models provides insights into systemic metabolism that cannot be obtained from cell cultures. nih.gov Administering BETA-ALANINE (1,2-¹³C₂; ¹⁵N) to an animal allows researchers to trace its absorption, distribution among different tissues (e.g., liver, muscle, brain), and its conversion into downstream products within those specific tissues.

Applications in Proteomics and Protein Turnover Studies

Assessment of Protein Synthesis Rates via Isotopic Labeling

The fundamental principle behind measuring protein synthesis rates with isotopic labeling is the introduction of a labeled precursor into a biological system and monitoring its incorporation into newly synthesized proteins over time. laulab.net BETA-ALANINE (B559535) (1,2-13C2; 15N), when introduced to cells or organisms, can be utilized in metabolic pathways that lead to its incorporation into certain proteins or peptides.

The rate of protein synthesis, often expressed as the fractional synthesis rate (FSR), can be determined by measuring the enrichment of the isotope label in the protein or peptide pool over a specific period. nih.gov Mass spectrometry is the primary analytical technique used for this purpose. The distinct mass shift caused by the ¹³C and ¹⁵N isotopes allows for the differentiation between pre-existing (unlabeled) proteins and newly synthesized (labeled) proteins. nih.gov By quantifying the ratio of labeled to unlabeled peptides, researchers can calculate the rate at which new proteins are being produced. nih.gov

For instance, in a typical experiment, a cell culture might be grown in a medium containing BETA-ALANINE (1,2-13C2; 15N). At various time points, protein samples are collected, digested into peptides, and analyzed by mass spectrometry. The resulting mass spectra will show pairs of peaks for peptides containing the incorporated labeled beta-alanine, with a mass difference corresponding to the heavy isotopes. The change in the intensity ratio of these peaks over time provides a direct measure of the protein synthesis rate.

A hypothetical representation of fractional synthesis rate (FSR) data for a specific protein after introduction of BETA-ALANINE (1,2-13C2; 15N) is shown below.

Time (hours)Isotope Enrichment (%)Fractional Synthesis Rate (%/hour)
00.0-
25.22.6
410.12.5
819.82.5
1228.52.4
2448.32.0

Investigation of Amino Acid Incorporation into Peptides and Proteins

While beta-alanine is a non-proteogenic amino acid, meaning it is not directly incorporated into proteins during translation, it can be a component of certain peptides, such as carnosine and anserine (B1665513). nih.gov Furthermore, it can be metabolized and its labeled atoms can be transferred to other molecules that are subsequently incorporated into proteins. The use of BETA-ALANINE (1,2-13C2; 15N) allows for the precise tracking of these incorporation events.

Mass spectrometry can be used to identify and quantify peptides and proteins that have incorporated the ¹³C and ¹⁵N labels from the administered beta-alanine. cernobioscience.com By analyzing the mass spectra of proteolytic digests of protein samples, researchers can pinpoint which peptides contain the isotopic label. Tandem mass spectrometry (MS/MS) can further be used to determine the exact location of the label within the peptide sequence. nih.gov This information is crucial for understanding the metabolic pathways that beta-alanine enters and how its constituent atoms are utilized by the cell for the synthesis of other amino acids or biomolecules that are then incorporated into proteins.

The following table illustrates hypothetical mass spectrometry data for a peptide fragment showing the incorporation of the isotopic label.

Peptide SequenceMonoisotopic Mass (Unlabeled)Monoisotopic Mass (Labeled)Mass Shift (Da)
SAMPLEPEPTIDE1234.56781237.5708+3.003

Analysis of Metabolic Scrambling Effects on Isotope Distribution in Proteins

Metabolic scrambling is a phenomenon where the isotopic label from a supplied labeled compound is metabolically converted and appears in other, unexpected molecules. nih.gov This can complicate the interpretation of labeling studies. For example, the ¹⁵N from BETA-ALANINE (1,2-13C2; 15N) could potentially be transferred to other amino acids through transamination reactions. Similarly, the ¹³C backbone could be catabolized and the labeled carbons could enter central carbon metabolism, eventually being incorporated into various other amino acids.

Analyzing the extent of metabolic scrambling is essential for the accurate interpretation of protein turnover studies. High-resolution mass spectrometry can be employed to analyze the isotopic distribution in various amino acids isolated from protein hydrolysates. nih.gov By comparing the observed isotope patterns with theoretical patterns, the degree of scrambling can be quantified. nih.gov For instance, if the ¹⁵N label is found in proteogenic amino acids other than those expected from direct metabolic conversion of beta-alanine, it is an indication of scrambling. Understanding these scrambling effects allows for a more accurate modeling of metabolic pathways and correction of protein synthesis rate calculations.

The table below provides a hypothetical example of isotope distribution analysis in different amino acids following administration of BETA-ALANINE (1,2-13C2; 15N), indicating potential scrambling.

Amino AcidExpected ¹⁵N Enrichment (%)Observed ¹⁵N Enrichment (%)Indication of Scrambling
Alanine5.07.2Yes
Glutamate0.03.5Yes
Leucine0.00.2Minimal

Techniques for Selective Isotope Labeling of Proteins for Structural and Functional Studies

Selective isotope labeling is a powerful technique in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins. nih.gov By selectively introducing isotopes into specific amino acid types or at specific positions, the complexity of the NMR spectrum can be significantly reduced, facilitating resonance assignment and structure determination. nih.gov

While beta-alanine is not a standard proteogenic amino acid, BETA-ALANINE (1,2-13C2; 15N) could potentially be used in specialized applications. For instance, in cell-free protein synthesis systems, where the composition of the reaction mixture can be precisely controlled, it might be possible to direct the incorporation of the labeled atoms into specific amino acid residues by providing the necessary enzymatic machinery. oup.com Alternatively, the labeled beta-alanine could be chemically conjugated to specific sites on a protein, introducing an NMR-active probe for studying protein dynamics and interactions. The dual ¹³C and ¹⁵N labeling provides a unique spectroscopic signature that can be exploited in advanced NMR experiments to probe the local environment and conformation of the labeled site.

The following table outlines a hypothetical selective labeling strategy and its potential application.

Labeling StrategyTarget ProteinAnalytical TechniqueResearch Goal
Site-specific chemical conjugation of BETA-ALANINE (1,2-13C2; 15N) to a surface-exposed lysine (B10760008) residueEnzyme XNMR SpectroscopyTo probe conformational changes at the active site upon substrate binding

Advanced Research Paradigms and Future Directions

Development of Novel Tracer Methodologies with BETA-ALANINE (B559535) (1,2-¹³C₂; ¹⁵N)

The use of stable isotope tracers is a cornerstone of metabolic research, allowing scientists to follow the journey of molecules through complex biochemical networks. physoc.orgmssm.edu BETA-ALANINE (1,2-¹³C₂; ¹⁵N) is particularly suited for developing advanced tracer methodologies due to its multi-labeled nature. Unlike singly labeled molecules, this compound allows for the differentiation of the beta-alanine molecule's carbon skeleton from its nitrogen component. nih.gov

This capability is instrumental in resolving complex metabolic questions. For instance, upon entering a cell, beta-alanine is primarily used for the synthesis of carnosine, a dipeptide with crucial physiological roles. nih.govnih.gov By tracing both ¹³C and ¹⁵N, researchers can precisely quantify the rate of carnosine synthesis. The incorporation of the ¹³C₂-labeled backbone into carnosine confirms the direct use of the tracer, while the ¹⁵N tracks the amino group's contribution. This dual-tracing approach provides a more robust and accurate measurement of synthesis rates compared to methods using singly labeled precursors.

Furthermore, this tracer can elucidate the extent of beta-alanine catabolism. Under certain conditions, beta-alanine can be metabolized into other compounds. nih.gov Tracing the divergent paths of the ¹³C and ¹⁵N labels can reveal the relative activities of these alternative pathways, providing a more complete picture of beta-alanine's metabolic fate. Methodologies leveraging this tracer often employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the labeled metabolites. creative-proteomics.com

Integration of Isotopic Tracing with Systems Biology Approaches (e.g., Metabolomics, Fluxomics)

Systems biology aims to understand the larger picture of biological processes by integrating multiple data types. Isotopic tracing with BETA-ALANINE (1,2-¹³C₂; ¹⁵N) is a powerful engine for these approaches, particularly in the fields of metabolomics and metabolic flux analysis (MFA). nih.govimmune-system-research.com

Metabolomics provides a static snapshot of all metabolites in a biological sample. When combined with stable isotope tracing, it transforms into a dynamic view of metabolic activity. nih.gov Introducing BETA-ALANINE (1,2-¹³C₂; ¹⁵N) into a cellular system and analyzing the resulting labeling patterns in downstream metabolites allows for the mapping of active metabolic pathways. acs.org For example, the appearance of ¹³C₂¹⁵N-labeled carnosine over time provides a direct measure of its synthesis rate.

Fluxomics, or MFA, takes this a step further by quantifying the rates (fluxes) of reactions throughout a metabolic network. creative-proteomics.com The data derived from tracing both ¹³C and ¹⁵N from beta-alanine provides critical constraints for computational models of metabolism. nih.gov This dual-labeling strategy enhances the precision of flux calculations, as it provides more information than a single label. It can help distinguish between different pathways that might utilize beta-alanine's carbon and nitrogen components separately. This integrated approach is invaluable for understanding how metabolic networks are rewired in different physiological states or in response to disease.

Table 1: Representative Data from a Tracer Experiment with BETA-ALANINE (1,2-¹³C₂; ¹⁵N)

MetaboliteIsotopologueRelative Abundance (Control)Relative Abundance (Stimulated)Fold Change
CarnosineM+3 (¹³C₂¹⁵N)5%25%5.0
Malonate SemialdehydeM+2 (¹³C₂)1%1.5%1.5
AspartateM+1 (¹⁵N)2%4%2.0

This table illustrates hypothetical data showing how the incorporation of labels from BETA-ALANINE (1,2-¹³C₂; ¹⁵N) into various metabolites might change under different cellular conditions, reflecting shifts in metabolic pathway activity.

Elucidation of Enzyme Kinetics and Regulatory Mechanisms through Isotope Incorporation

The rate at which enzymes catalyze reactions is fundamental to metabolic control. Stable isotope tracers like BETA-ALANINE (1,2-¹³C₂; ¹⁵N) offer a sophisticated method for studying enzyme kinetics in vivo and in vitro. The primary enzyme responsible for utilizing beta-alanine is carnosine synthase, which ligates beta-alanine and L-histidine to form carnosine. mdpi.com

By supplying cells or tissues with the labeled beta-alanine, researchers can measure the rate of appearance of the labeled product, ¹³C₂¹⁵N-carnosine. This rate of incorporation is a direct reflection of the activity of carnosine synthase under specific physiological conditions. nih.gov This approach allows for the investigation of how various factors, such as substrate availability, pH, or the presence of inhibitors or activators, affect the enzyme's function within its natural cellular environment.

Furthermore, this technique can be used to explore the regulatory mechanisms governing beta-alanine metabolism. For example, by observing how the flux of ¹³C and ¹⁵N labels through the carnosine synthesis pathway changes in response to different stimuli (e.g., exercise, dietary changes), scientists can uncover feedback loops and other control mechanisms that regulate enzyme activity and metabolite concentrations. nih.govresearchgate.net

Potential for Advancing Understanding of Cellular Biochemistry and Physiology in Model Organisms

In exercise physiology, for instance, carnosine is recognized as a critical intracellular buffer. mdpi.com Using labeled beta-alanine in exercising animal models can precisely quantify how exercise impacts carnosine turnover rates in different muscle fiber types. This can help to clarify the mechanisms by which beta-alanine supplementation enhances exercise performance. nih.gov

In neuroscience, where carnosine is also found in significant concentrations, this tracer could be used to study its role in the brain. By tracing the metabolism of BETA-ALANINE (1,2-¹³C₂; ¹⁵N) in rodent models, researchers could investigate the dynamics of carnosine synthesis and degradation in different brain regions and its potential involvement in neuroprotection. Such studies are crucial for building a comprehensive, multi-organ understanding of beta-alanine metabolism and its physiological significance.

Q & A

Q. How is β-alanine (1,2-13C2; 15N) utilized in metabolic flux analysis to quantify energy production rates in cellular systems?

β-Alanine (1,2-13C2; 15N) serves as a stable isotopic tracer to track metabolic pathways, particularly in the glucose-alanine cycle and pyrimidine catabolism. By incorporating this labeled compound into cell cultures, researchers can measure isotopic enrichment via mass spectrometry or NMR, enabling precise quantification of metabolic flux through pathways like the TCA cycle or urea cycle. For example, in hepatocytes, labeled β-alanine can elucidate its role in malate-aspartate shuttle dynamics or homocarnosine synthesis . Experimental designs often involve pulse-chase protocols with controlled isotopic delivery and sampling at multiple time points to model flux rates .

Q. What are the best practices for synthesizing isotopically labeled β-alanine to ensure high purity and isotopic integrity?

Synthesis typically involves enzymatic transamination of labeled pyruvate (13C2, 15N) using aminotransferases or chemical methods like the Strecker synthesis with 13C/15N-labeled precursors. Critical steps include purification via ion-exchange chromatography or HPLC to achieve >99% isotopic purity. Quality control requires verifying isotopic enrichment using isotope ratio mass spectrometry (IRMS) and confirming structural integrity via FTIR or 2D-NMR .

Q. What safety protocols are recommended for handling β-alanine (1,2-13C2; 15N) in laboratory settings?

While β-alanine is generally stable at room temperature, precautions include avoiding high temperatures (>150°C) to prevent decomposition into toxic gases (e.g., NH3, CO2). Compatibility testing with strong oxidizers (e.g., peroxides) is essential to prevent exothermic reactions. Storage should be in airtight containers at -20°C, with PPE (gloves, lab coats) mandated during handling .

Q. How should controlled experiments be designed to assess β-alanine’s role in protein synthesis rates?

Use dual isotopic labeling (e.g., 13C2-β-alanine with 2H-phenylalanine) in cell cultures or animal models. Measure incorporation rates into newly synthesized proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include negative controls (unlabeled β-alanine) and normalize data to internal standards (e.g., 15N-labeled leucine) to account for variability in translational efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on β-alanine’s dual role in promoting tumorigenesis and enhancing exercise performance?

Context-dependent effects may arise from concentration gradients. For example, β-alanine at 3.8 mM (physiological plasma levels) supports carnosine synthesis, buffering muscle acidosis during exercise , while concentrations >20 mM (observed in cancer models) activate MAS-related G-protein coupled receptors (MRGD), stimulating tumor spheroid growth . Dose-response studies using isotopic tracers in co-culture systems (e.g., myocytes + cancer cells) can delineate threshold effects. Spatial metabolomics (e.g., MALDI imaging) may further clarify tissue-specific outcomes .

Q. What advanced statistical models are optimal for analyzing β-alanine’s effects in longitudinal supplementation trials?

Mixed-model ANOVA with repeated measures accounts for intra-subject variability (e.g., pre/post supplementation, exercise vs. rest). For multi-omics datasets (transcriptomics + metabolomics), partial least squares-discriminant analysis (PLS-DA) or hierarchical Bayesian modeling can integrate temporal and interaction effects (e.g., group × time × dose) .

Q. How can single-cell RNA sequencing (scRNA-seq) and algorithms like CopyKat clarify β-alanine metabolism heterogeneity in malignant vs. benign cells?

Apply scRNA-seq to HCC samples, using CopyKat to infer copy-number variations and classify malignant hepatocytes. Integrate β-alanine metabolism scores (e.g., gene expression of ABAT or CNDP2) with t-SNE clustering to identify subpopulations with elevated metabolic activity. Validate via flux assays using 13C2-β-alanine to trace carbon fate in sorted cell populations .

Q. What methodologies enable the study of β-alanine’s synergistic effects with other neuromodulators on cognitive function?

Use randomized, double-blind crossover trials combining β-alanine with nootropics (e.g., citicoline). Employ functional MRI (fMRI) to assess changes in hippocampal activity and LC-MS to measure cerebral carnosine levels. Statistical approaches include mediation analysis to disentangle direct vs. indirect effects on cognitive metrics (e.g., reaction time, memory recall) .

Contradiction Analysis and Methodological Challenges

Q. Why do studies report conflicting results on β-alanine’s efficacy in exercise lasting <60 seconds vs. 1–4 minutes?

Discrepancies arise from differences in muscle carnosine saturation thresholds and exercise protocols. For short bursts (<60 seconds), phosphocreatine dominates ATP regeneration, limiting β-alanine’s buffering role. For efforts lasting 1–4 minutes, glycolytic flux increases, amplifying acidosis; here, β-alanine supplementation (6 g/day for 4–8 weeks) elevates carnosine by ~40%, delaying fatigue . Standardizing exercise tests (e.g., Wingate vs. isokinetic cycling) and controlling for dietary β-alanine intake (via FFQs) can reduce variability .

Q. How can isotopic tracing reconcile β-alanine’s contribution to the brain homocarnosine pool versus peripheral tissues?

Administer 13C2/15N-β-alanine intravenously in animal models, followed by microdialysis to sample cerebral spinal fluid (CSF). Compare isotopic enrichment in brain homogenates (via LC-MS) vs. muscle biopsies. Kinetic modeling (e.g., Compartmental SAAM II) quantifies blood-brain barrier transport efficiency and turnover rates, revealing tissue-specific utilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.